molecular formula C12H22N2O4S B015808 S-Nitroso-N-heptanoyl-D,L-penicillamine CAS No. 225234-00-4

S-Nitroso-N-heptanoyl-D,L-penicillamine

Cat. No. B015808
M. Wt: 290.38 g/mol
InChI Key: HBOOWOBHDQOPRF-UHFFFAOYSA-N
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Description

“S-Nitroso-N-heptanoyl-D,L-penicillamine” is a biochemical used for proteomics research . It is a derivative of S-Nitroso-N-acetylpenicillamine (SNAP), which is an organosulfur compound used as a model for the general class of S-nitrosothiols . These compounds have received much attention in biochemistry because nitric oxide and some organic nitroso derivatives serve as signaling molecules in living systems, especially related to vasodilation .


Synthesis Analysis

The synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine and its analogues involves linking acetylated glucosamine to S-nitroso-N-acetyl-D,L-penicillamine (SNAP) to stabilize the molecule . This process results in unusually prolonged vasodilator effects in endothelium-denuded, isolated rat femoral arteries . The synthesis process is also influenced by the length of the alkyl side-chain .


Molecular Structure Analysis

The molecular formula of S-Nitroso-N-heptanoyl-D,L-penicillamine is C12H22N2O4S, and its molecular weight is 290.38 . It is a derivative of S-Nitroso-N-acetylpenicillamine (SNAP), which has the formula ON S C(CH 3) 2 C H(N H Ac)CO 2 H .


Chemical Reactions Analysis

The decomposition of S-Nitroso-N-heptanoyl-D,L-penicillamine and its analogues is accelerated by Cu (II) and cysteine . A specific Cu (I) chelator, neocuproine, slows the decomposition of these compounds . The generation of nitric oxide (NO) from these compounds has been confirmed by electrochemical detection .


Physical And Chemical Properties Analysis

The physical and chemical properties of S-Nitroso-N-heptanoyl-D,L-penicillamine are influenced by the length of the alkyl side-chain . For instance, S-nitroso-N-valeryl-D,L-penicillamine (SNVP), which has a 5-carbon side-chain, was found to be the most stable analogue in solution .

Scientific Research Applications

  • Stability and Metal Ion Complexation : SNAP analogs with amidin groups demonstrate unusual stability in aqueous solutions, possibly by complexing free copper ions, leading to the release of nitric oxide (Soulère et al., 2001).

  • Activation of Guanylate Cyclase : S-nitrosothiols, formed from thiols including SNAP, are potent activators of guanylate cyclase, crucial for various physiological processes (Ignarro et al., 1980).

  • Medical Device Safety and Efficacy : SNAP-cyclam, a novel nitric oxide donor, can release nitric oxide into polymer matrices, potentially improving the safety and efficacy of medical devices (McCarthy et al., 2016).

  • Stent-Related Applications : Transition metal ions like Co(2+), Ni(2+), and Zn(2+) can generate nitric oxide from SNAP, potentially reducing thrombosis and restenosis in stents (McCarthy et al., 2016).

  • Conformational Dynamics and Redox Chemistry : SNAP exhibits complex conformational dynamics and redox chemistry, which is vital for understanding its physiological effects (Arulsamy et al., 1999).

  • Vasodilation in Isolated Arteries : N-substituted analogs of SNAP show prolonged nitric oxide-mediated vasodilation in endothelium-denuded rat femoral arteries, indicating potential therapeutic applications (Megson et al., 1999).

  • SNAP-PDMS for Controlled Nitric Oxide Release : SNAP-PDMS, a modified polymer, allows for precise control of nitric oxide release, which can be crucial in physiological processes (Gierke et al., 2011).

Future Directions

The future directions of S-Nitroso-N-heptanoyl-D,L-penicillamine research could involve further investigation of its potential use in creating an antimicrobial medical device surface that can reduce infection challenges . Its ability to release nitric oxide (NO) under physiological conditions and cause prolonged vasodilation makes it a potentially useful tool for targeting NO delivery to areas of endothelial damage .

properties

IUPAC Name

2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOOWOBHDQOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407871
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitroso-N-heptanoyl-D,L-penicillamine

CAS RN

225234-00-4
Record name S-Nitroso-N-heptanoyl-D,L-penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IL Megson, S Morton, IR Greig… - British journal of …, 1999 - Wiley Online Library
Previous studies show that linking acetylated glucosamine to S‐nitroso‐N‐acetyl‐D,L‐penicillamine (SNAP) stabilizes the molecule and causes it to elicit unusually prolonged …
C Gaucher, A Boudier, F Dahboul… - Current …, 2013 - ingentaconnect.com
Nitric oxide (•NO) is a physiological mediator of vasorelaxation constitutively synthesized by endothelial nitric oxide synthase. Because •NO has a short half-life, it is stored by proteins …
C Gaucher, A Boudier, F Dahboul, M Parent, P Leroy - researchgate.net
Nitric oxide (" NO) is a physiological mediator of vasorelaxation constitutively synthesized by endothelial nitric oxide synthase. Because “NO has a short half-life, it is stored by proteins …
Number of citations: 0 www.researchgate.net

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